

The Biological Activity of FAK-IN-11: A Technical Guide

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Compound of Interest

Compound Name: *Fak-IN-11*

Cat. No.: *B15138960*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of **FAK-IN-11**, a known inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing survival, proliferation, migration, and adhesion.^{[1][2]} Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.^{[1][3]} This document summarizes the known quantitative data for **FAK-IN-11** and other relevant FAK inhibitors, provides detailed experimental protocols for key biological assays, and visualizes essential signaling pathways and workflows.

Mechanism of Action and In Vitro Activity

FAK-IN-11 functions as a Focal Adhesion Kinase (FAK) inhibitor by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of the FAK protein.^[4] This inhibition of FAK's kinase activity disrupts downstream signaling cascades.

Cytotoxic and Anti-proliferative Activity

FAK-IN-11 has demonstrated cytotoxic effects in human breast cancer cell lines. Specifically, in MDA-MB-231 cells, **FAK-IN-11** exhibits an IC₅₀ of 13.73 μ M. Studies on other FAK inhibitors have shown a range of potencies against various cancer cell lines, highlighting the therapeutic potential of targeting FAK.

Inhibitor	Cell Line(s)	IC50 (μM)	Reference
FAK-IN-11	MDA-MB-231	13.73	
PF-573228	F-G, SKOV-3, PC3	0.03 - 0.1	
Compound 18b	Hela, HCT116, MDA-MB-231	0.27, 0.19, 0.26	
VS-4718	Pediatric preclinical models	0.25 - 3.53	
Y11	SW620, BT474	~10-20 (clonogenicity)	

Kinase Inhibition

The primary mechanism of **FAK-IN-11** is the direct inhibition of FAK's kinase activity. In vitro kinase assays are essential for quantifying the potency of inhibitors. While specific Ki or enzymatic IC50 values for **FAK-IN-11** are not readily available in the public domain, other FAK inhibitors have been extensively characterized.

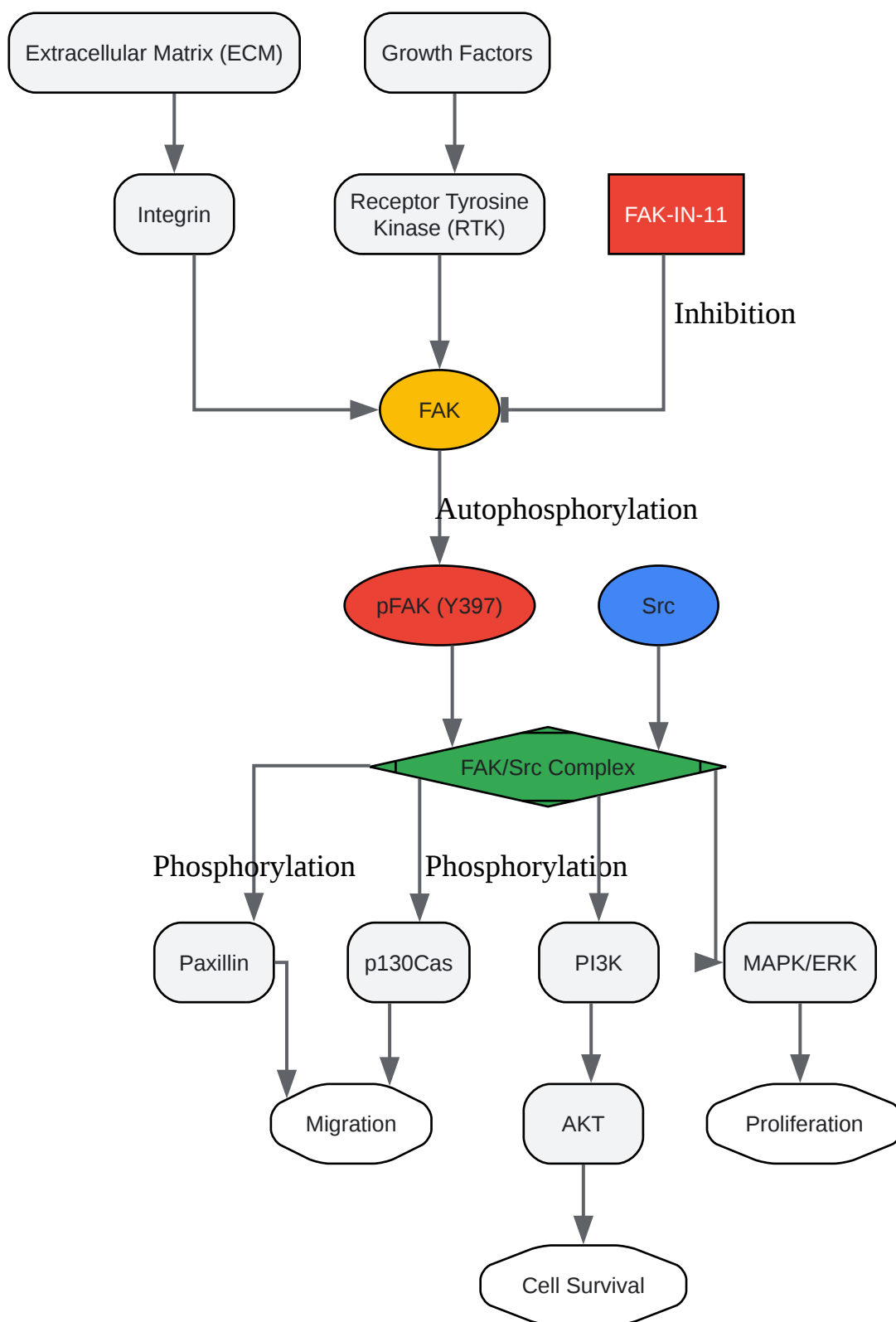
Inhibitor	Target(s)	IC50 (nM)	Reference
PF-573228	FAK	4	
GSK2256098	FAK	0.4	
VS-4718	FAK	1.5	
PF-431396	FAK/PYK2	2 (FAK), 11 (PYK2)	
Y11	FAK (autophosphorylation)	~50	

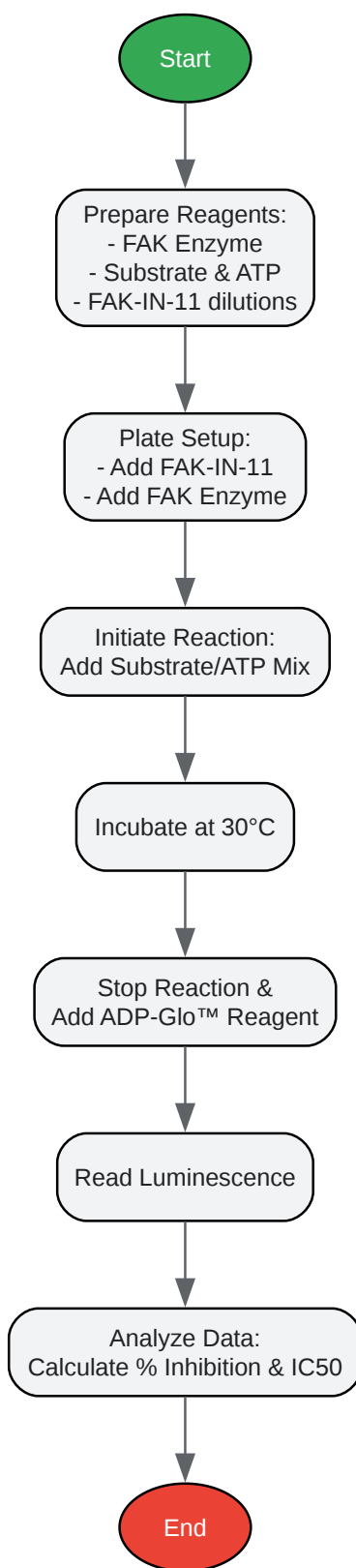
Effects on Cellular Signaling

FAK acts as a central node in a complex network of signaling pathways. Its inhibition by compounds like **FAK-IN-11** can have profound effects on downstream cellular processes.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors leads to the autophosphorylation of FAK at Tyrosine 397 (Y397). This event creates a docking site for SH2 domain-containing proteins, most notably Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK cascades, which promote cell survival, proliferation, and migration.





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